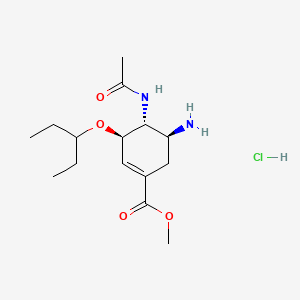

methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC17990172

Molecular Formula: C15H27ClN2O4

Molecular Weight: 334.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H27ClN2O4 |

|---|---|

| Molecular Weight | 334.84 g/mol |

| IUPAC Name | methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C15H26N2O4.ClH/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18;/h8,11-14H,5-7,16H2,1-4H3,(H,17,18);1H/t12-,13+,14+;/m0./s1 |

| Standard InChI Key | VXUUEBWFJPUQGY-SOIKFHLCSA-N |

| Isomeric SMILES | CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC.Cl |

| Canonical SMILES | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC.Cl |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a cyclohexene ring substituted at positions 3, 4, and 5. Key functional groups include:

-

Acetamido group at position 4, contributing hydrogen-bonding capacity.

-

Amino group at position 5, enabling potential salt formation or coordination chemistry.

-

Pentan-3-yloxy group at position 3, introducing hydrophobic character.

-

Methyl ester at position 1, influencing solubility and metabolic stability.

The stereochemistry (3R,4R,5S) is critical for molecular interactions, as enantiomeric purity often dictates pharmacological activity .

Physicochemical Properties

Data from experimental and computational analyses reveal:

| Property | Value |

|---|---|

| Molecular Formula | C15H27ClN2O4 |

| Molecular Weight | 334.84 g/mol |

| IUPAC Name | methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |

| Canonical SMILES | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC.Cl |

| Storage Conditions | -20°C, inert atmosphere, dark |

The hydrochloride salt enhances solubility in polar solvents, while the pentan-3-yloxy group contributes to lipid membrane permeability .

Synthesis and Preparation

General Synthetic Strategy

Synthesis typically involves multi-step organic reactions, as exemplified by patents describing analogous cyclohexene derivatives . A representative pathway includes:

-

Esterification: Formation of the methyl ester via acid-catalyzed reaction with methanol.

-

Substitution: Introduction of the pentan-3-yloxy group using a nucleophilic substitution reaction.

-

Acylation: Attachment of the acetamido group via reaction with acetyl chloride or anhydride.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Patent-Derived Methodologies

Example 4 of patent WO2013070118A1 details the synthesis of a related compound, (3R,4R,5S)-4-acryloylamino-5-amino-3-(1-ethylpropoxy)cyclohex-1-enecarboxylic acid, using:

-

Reagents: Acrylic acid, TBTU (coupling agent).

-

Conditions: DMF solvent, 50°C for 12 hours .

Adapting this method, the target compound could be synthesized by substituting acryloyl chloride with acetyl chloride during the acylation step.

Future Research Directions

Synthesis Optimization

-

Catalyst Screening: Evaluate palladium or enzyme-mediated catalysis to improve stereochemical yield.

-

Green Chemistry: Explore solvent-free or aqueous-phase reactions to reduce environmental impact.

Biological Screening

-

In Vitro Assays: Test against viral proteases or kinases to identify mechanistic targets.

-

ADMET Studies: Assess absorption, distribution, metabolism, excretion, and toxicity profiles.

Formulation Development

Patent WO2013070118A1 describes tablet formulations containing cyclohexene carboxylate derivatives . Similar approaches could be applied to enhance the compound’s stability and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume